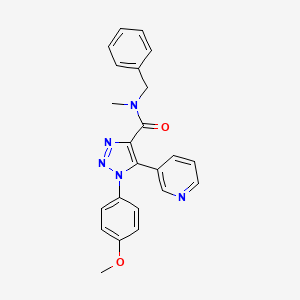
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2 and its molecular weight is 399.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its bioactive properties. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated various 1,2,3-triazole derivatives for their activity against Escherichia coli and Staphylococcus aureus. The findings demonstrated that certain derivatives showed effective inhibition against these pathogens, suggesting that this compound could possess similar activities due to its structural characteristics .
Anticancer Activity
The anticancer potential of triazole compounds has been extensively studied. A notable study synthesized several triazole derivatives and assessed their antiproliferative effects against various cancer cell lines. Among these compounds, some demonstrated significant activity with IC50 values in the low micromolar range (e.g., IC50 values of 1.1 μM for MCF-7 cells) . The mechanism of action is often linked to the inhibition of thymidylate synthase, which is crucial for DNA synthesis and cell proliferation.
Case Study 1: Antitubercular Activity
A series of substituted benzamide derivatives were designed to evaluate their anti-tubercular activity against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the triazole framework can lead to enhanced antitubercular properties.
Case Study 2: Cytotoxicity Assessment
In assessing the cytotoxicity of various triazole derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at effective concentrations . This is an important consideration for the development of therapeutic agents as it indicates a favorable safety profile.
Summary of Biological Activities
属性
IUPAC Name |
N-benzyl-1-(4-methoxyphenyl)-N-methyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-27(16-17-7-4-3-5-8-17)23(29)21-22(18-9-6-14-24-15-18)28(26-25-21)19-10-12-20(30-2)13-11-19/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDZFOMXNHCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














